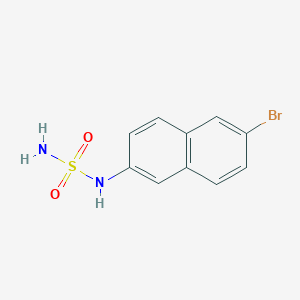

2-Bromo-6-(sulfamoylamino)naphthalene

Description

While direct data on 2-Bromo-6-(sulfamoylamino)naphthalene is absent in the provided evidence, its structural analogs suggest it belongs to a class of brominated naphthalene derivatives functionalized with sulfonamide-related groups. Such compounds are typically synthesized for applications in medicinal chemistry, materials science, or as intermediates in organic synthesis. The sulfamoylamino group (–NHSO₂NH₂) likely enhances hydrogen-bonding capacity and solubility compared to simpler bromonaphthalenes .

Properties

Molecular Formula |

C10H9BrN2O2S |

|---|---|

Molecular Weight |

301.16 g/mol |

IUPAC Name |

2-bromo-6-(sulfamoylamino)naphthalene |

InChI |

InChI=1S/C10H9BrN2O2S/c11-9-3-1-8-6-10(13-16(12,14)15)4-2-7(8)5-9/h1-6,13H,(H2,12,14,15) |

InChI Key |

UDMXFSNFBFJUOG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1NS(=O)(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs include bromonaphthalenes with sulfinyl, sulfonyl, hydroxyl, amino, or bromomethyl substituents. These modifications influence physical properties, reactivity, and applications.

Table 1: Comparative Analysis of Brominated Naphthalene Derivatives

Key Observations

Substituent Effects on Melting Points :

- Sulfinyl derivatives (8l, 8n, 8p) exhibit higher melting points (149–237°C) compared to sulfonyl analogs (e.g., 9l: 130–132°C) . Fluorine substitution at the ortho position (8l) raises the melting point compared to para-fluorine (8n), likely due to steric and packing differences.

- Bromomethyl-substituted naphthalenes (e.g., 2-Bromo-6-(bromomethyl)naphthalene) are liquid or low-melting solids, reflecting reduced crystallinity from flexible –CH₂Br groups .

Synthesis and Reactivity :

- Sulfinyl/sulfonyl derivatives are synthesized via oxidation of sulfide precursors using H₂O₂ in acetic acid .

- Bromination methods for naphthalenes (e.g., Br₂ in chlorinated solvents, N-bromosuccinimide) are critical for regioselectivity, though over-bromination can occur without careful control .

Spectral Characteristics :

- ¹H NMR signals for sulfinyl protons (e.g., δ 4.27–4.43 ppm in 8l) are distinct from sulfonyl analogs (δ 4.79 ppm in 9l), aiding in structural identification .

- Bromine atoms deshield adjacent protons, as seen in the aromatic δ 8.33–8.42 ppm range .

Functional Group Impact: Sulfamoylamino vs. – Amino vs. Bromomethyl: Amino groups (as in 6-Bromonaphthalen-2-amine) enable electrophilic substitution, while bromomethyl groups facilitate alkylation or cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.